2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide
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Overview
Description
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3 and its molecular weight is 432.484. The purity is usually 95%.
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Scientific Research Applications
Radiochemistry and Imaging
- The radiosynthesis of [18F]PBR111, a compound within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlights its application in positron emission tomography (PET) imaging for visualizing the translocator protein (18 kDa). This demonstrates the potential of similar compounds for developing selective radioligands for brain imaging and studying neuroinflammation (Dollé et al., 2008).
Organic Synthesis and Chemical Properties
- The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents through a series of organic reactions indicates their relevance in synthesizing mediator release inhibitors, showcasing the versatility of triazolo pyrimidines in medicinal chemistry (Medwid et al., 1990).
- Synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, triazines, and thiazolopyrimidines, reveals their application in developing anti-inflammatory and analgesic agents. These compounds were tested for COX-1/COX-2 inhibition, indicating the broader pharmaceutical applications of pyrimidine derivatives (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Research
- The study of antimicrobial activity of synthesized pyrimidine-triazole derivatives demonstrates their potential in addressing bacterial and fungal infections. This research showcases the application of such compounds in developing new antimicrobials (Majithiya & Bheshdadia, 2022).
- Modification of a specific triazolopyrimidine derivative to replace the acetamide group with alkylurea showcases the chemical modification strategies to enhance anticancer effects and reduce toxicity, indicating the role of structural optimization in drug development (Wang et al., 2015).
Mechanism of Action
Target of Action
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a member of the triazole family . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmaceutical activities exhibited by triazole compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-14-9-15(2)11-18(10-14)26-22-24-16(3)12-20-27-28(23(31)29(20)22)13-21(30)25-17-5-7-19(32-4)8-6-17/h5-12H,13H2,1-4H3,(H,24,26)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPTXXGTWUDMAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=C(C=C4)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide |
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